molecular formula C6H12N4O2 B2710280 H-D-Lys(N3).HCl CAS No. 2098497-01-7

H-D-Lys(N3).HCl

Cat. No. B2710280
CAS RN: 2098497-01-7
M. Wt: 172.188
InChI Key: HTFFMYRVHHNNBE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Lys(N3).HCl is a modified version of the amino acid Lysine . It contains an Azide moiety, which serves as a bioorthogonal ligation handle . This means it can be used in click chemistry, a type of chemical reaction used in bioconjugation .


Synthesis Analysis

The synthesis of this compound involves the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . The resulting compound is a clickable amino acid derivative that can be incorporated into recombinant proteins or used in the synthesis of chemical probes and tools for biological applications .


Molecular Structure Analysis

The molecular structure of this compound is based on the α-helix structure, which is the most abundant secondary structure in proteins . The ε-amino group in the structure acts as a site for hydrogen binding and a general base in catalysis .

Scientific Research Applications

Biochemical Reactivity and Molecular Interactions

  • Epigenetic Markers and Developmental Gene Regulation : The study of histone modifications, particularly in embryonic stem cells, shows that specific methylation patterns, such as H3 lysine 27 methylation along with smaller regions of H3 lysine 4 methylation, play crucial roles in silencing developmental genes while keeping them poised for activation. These modifications, termed "bivalent domains," suggest a chromatin-based mechanism for maintaining pluripotency and highlight the importance of DNA sequence in defining the epigenetic landscape (Bernstein et al., 2006).

  • Luminescence Imaging for Biological Functions : In the development of organelle-targetable europium complex probes, research demonstrates the application of such probes for time-gated luminescence imaging of hypochlorous acid in live cells and animals. These probes, designed to target mitochondria and lysosomes, allow for real-time imaging of biological functions at subcellular levels, underscoring the potential of specific chemical compounds in advancing imaging techniques and understanding cellular processes (Ma et al., 2017).

  • Environmental Monitoring and Material Science : The research on H2xMnxSn3‐xS6 demonstrates its use as a novel sorbent for mercury capture under extreme pH conditions. This study showcases the material's high specificity and reusability for mercury ion capture, providing insights into environmental monitoring and the development of materials for pollutant removal (Manos et al., 2009).

  • Protein Folding Studies : Guanidine hydrochloride, closely related to H-D-Lys(N3).HCl in its use as a denaturant, has been found to induce folding of proteins at low concentrations, stabilizing certain protein states. This discovery contradicts the common expectation of denaturants and offers a new perspective on protein folding mechanisms, with implications for understanding molecular interactions and the development of therapeutic agents (Hagihara et al., 1993).

Safety and Hazards

H-D-Lys(N3).HCl is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

H-D-Lys(N3).HCl offers diverse applications owing to its unique properties, aiding in various studies and experiments. It can be incorporated into proteins for further modification using Click-chemistry , which opens up possibilities for its use in a wide range of scientific research.

properties

IUPAC Name

(2R)-2-amino-6-azidohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEAACZNVVRXSJ-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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